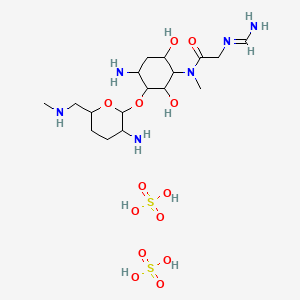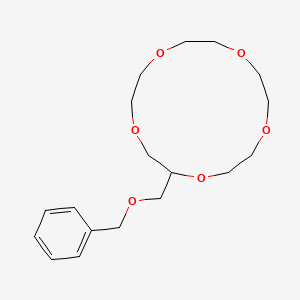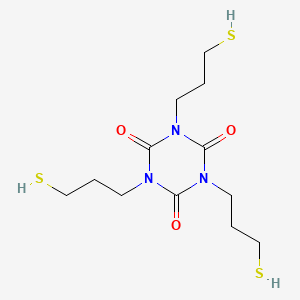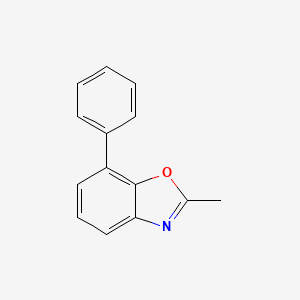![molecular formula C6H12N4O B14442242 11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane CAS No. 77774-46-0](/img/structure/B14442242.png)
11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxa-2,3,8,9-tetraazadispiro[404~6~1~5~]undecane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane typically involves multi-step organic reactions. One common method includes the reaction of substituted 1,2,8,9-tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-ones with chlorine, which results in the formation of substituted dispirocyclic compounds . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction volumes, ensuring consistent reagent quality, and implementing efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrogen atoms within the structure.
Substitution: Substitution reactions, particularly involving halogens like chlorine, can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine for substitution reactions and various oxidizing or reducing agents depending on the desired transformation. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
Scientific Research Applications
11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Medicine: Research into the compound’s potential medicinal properties, such as its ability to interact with specific molecular targets, is ongoing.
Mechanism of Action
The mechanism by which 11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they likely include modulation of enzymatic activity and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,8,9-tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-ones
- 1,2,8,9-tetraazadispiro[4.1.4.2]trideca-1,8-dien-6-ones
Uniqueness
11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane is unique due to the presence of an oxygen atom within its spirocyclic structure, which distinguishes it from other similar compounds. This oxygen atom can influence the compound’s reactivity and interactions with other molecules, making it a distinct and valuable subject for research .
Properties
CAS No. |
77774-46-0 |
|---|---|
Molecular Formula |
C6H12N4O |
Molecular Weight |
156.19 g/mol |
IUPAC Name |
11-oxa-2,3,8,9-tetrazadispiro[4.0.46.15]undecane |
InChI |
InChI=1S/C6H12N4O/c1-5(2-8-7-1)6(11-5)3-9-10-4-6/h7-10H,1-4H2 |
InChI Key |
OHDHKXUZPLNDLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CNN1)C3(O2)CNNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)



![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)



![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)



![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
